molecular formula C13H20N2O4S B14834646 N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14834646
M. Wt: 300.38 g/mol
InChI Key: OLIUDUSHZFCMQV-UHFFFAOYSA-N
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Description

N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol This compound is notable for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring

Preparation Methods

The synthesis of N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which could lead to the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

N-(2-Tert-butoxy-5-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-11(15-20(4,16)17)7-10(8-14-12)18-9-5-6-9/h7-9,15H,5-6H2,1-4H3

InChI Key

OLIUDUSHZFCMQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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